Lipophilicity Comparison: N1-Cyclopentyl vs. N1-Pentyl Analogues
The target compound exhibits a lower predicted LogP value compared to its N1-pentyl regioisomer, 5-cyclopropyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid. This suggests that the N1-cyclopentyl substitution can reduce lipophilicity relative to an N1-n-alkyl chain of similar carbon count .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.59 |
| Comparator Or Baseline | 5-Cyclopropyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid: LogP = 2.46 |
| Quantified Difference | The target compound's LogP is approximately 0.13 units higher. This difference is modest but significant for fine-tuning ADME profiles in a lead optimization context. |
| Conditions | Predicted LogP values (unspecified calculation method) as reported by the same commercial supplier (Fluorochem) for both compounds, ensuring methodological consistency. |
Why This Matters
Lipophilicity is a critical parameter governing absorption, distribution, metabolism, and excretion (ADME). For scientists optimizing a lead series, a quantifiable LogP difference of ~0.13 between close analogues provides a specific, measurable basis for selecting the building block that best matches a target's physicochemical profile.
